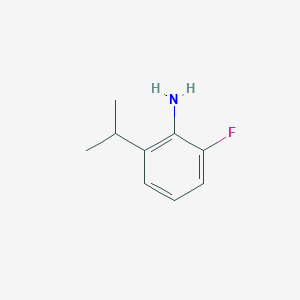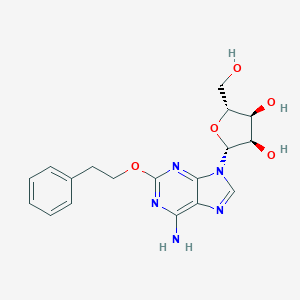
2-(2-Phenylethoxy)adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethoxy)adenosine, also known as PEA-A, is a chemical compound that belongs to the class of adenosine analogs. It is a potent and selective agonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. PEA-A has been extensively studied for its potential applications in the fields of neuroscience, pharmacology, and medicine.
Wirkmechanismus
2-(2-Phenylethoxy)adenosine acts as a selective agonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. Activation of the adenosine A2A receptor leads to a cascade of intracellular signaling events that result in various physiological and biochemical effects. Some of the effects of adenosine A2A receptor activation include:
1. Vasodilation: Adenosine A2A receptor activation leads to the relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow.
2. Neuroprotection: Adenosine A2A receptor activation leads to the inhibition of neuronal activity, reducing the risk of excitotoxicity and neuronal damage.
3. Anti-inflammatory effects: Adenosine A2A receptor activation leads to the inhibition of pro-inflammatory cytokines, reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(2-Phenylethoxy)adenosine has been shown to have a wide range of biochemical and physiological effects, including:
1. Vasodilation: 2-(2-Phenylethoxy)adenosine has been shown to induce vasodilation in various organs, including the brain, heart, and kidneys.
2. Neuroprotection: 2-(2-Phenylethoxy)adenosine has been shown to protect against neuronal damage caused by ischemia, oxidative stress, and neurotoxicity.
3. Anti-inflammatory effects: 2-(2-Phenylethoxy)adenosine has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Phenylethoxy)adenosine has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: 2-(2-Phenylethoxy)adenosine is a selective agonist of the adenosine A2A receptor, which allows for the specific activation of this receptor without affecting other receptors.
2. Potency: 2-(2-Phenylethoxy)adenosine is a potent agonist of the adenosine A2A receptor, which allows for the activation of this receptor at lower concentrations.
Some of the limitations of 2-(2-Phenylethoxy)adenosine for lab experiments include:
1. Cost: 2-(2-Phenylethoxy)adenosine can be expensive, which may limit its use in some experiments.
2. Stability: 2-(2-Phenylethoxy)adenosine can be unstable in certain conditions, which may affect its potency and efficacy in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Phenylethoxy)adenosine. Some of these include:
1. Development of new analogs: The development of new analogs of 2-(2-Phenylethoxy)adenosine with improved potency, selectivity, and stability could lead to new therapeutic applications.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of 2-(2-Phenylethoxy)adenosine in humans for the treatment of various diseases.
3. Mechanistic studies: Further mechanistic studies are needed to understand the underlying molecular mechanisms of 2-(2-Phenylethoxy)adenosine's effects on various physiological and biochemical processes.
4. Combination therapy: The use of 2-(2-Phenylethoxy)adenosine in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
2-(2-Phenylethoxy)adenosine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to combine different chemical compounds to form 2-(2-Phenylethoxy)adenosine. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between different chemical compounds to form 2-(2-Phenylethoxy)adenosine. Both methods have been used successfully to produce 2-(2-Phenylethoxy)adenosine in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethoxy)adenosine has been used extensively in scientific research to study the physiological and biochemical effects of adenosine A2A receptor activation. It has been shown to have a wide range of potential applications in the fields of neuroscience, pharmacology, and medicine. Some of the areas where 2-(2-Phenylethoxy)adenosine has been studied include:
1. Neuroprotection: 2-(2-Phenylethoxy)adenosine has been shown to protect against neuronal damage caused by ischemia, oxidative stress, and neurotoxicity.
2. Parkinson's disease: 2-(2-Phenylethoxy)adenosine has been shown to have potential therapeutic effects in the treatment of Parkinson's disease by reducing motor symptoms and improving cognitive function.
3. Cardiovascular disease: 2-(2-Phenylethoxy)adenosine has been shown to have potential therapeutic effects in the treatment of cardiovascular disease by reducing inflammation and oxidative stress.
4. Cancer: 2-(2-Phenylethoxy)adenosine has been shown to have potential anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Eigenschaften
CAS-Nummer |
131865-79-7 |
|---|---|
Molekularformel |
C18H21N5O5 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-2-(2-phenylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 |
InChI-Schlüssel |
LNJMSJMYTVMMGS-LSCFUAHRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Synonyme |
2-(2-phenylethoxy)adenosine SHA 40 SHA-40 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Cyanamide, [2-(1-methylethyl)phenyl]-(9CI)](/img/structure/B145325.png)

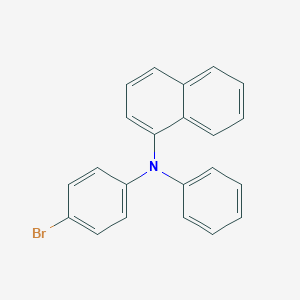

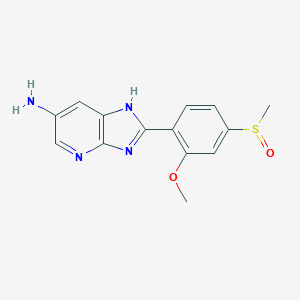
![S-[5-[(4E)-4-(1H-indol-3-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]-1,3,4-thiadiazol-2-yl] 2-(naphthalen-1-ylamino)ethanethioate](/img/structure/B145332.png)

![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)
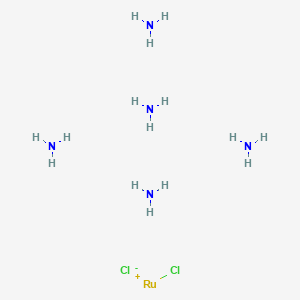
![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)
